1-Phenylethyl acetate

Description

methylphenylcarbinyl acetate is a natural product found in Vitis rotundifolia, Chrysopogon zizanioides, and other organisms with data available.

Phenylethyl acetate is a metabolite found in or produced by Saccharomyces cerevisiae.

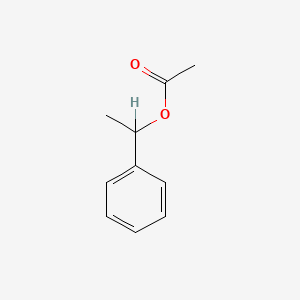

Structure

3D Structure

Properties

IUPAC Name |

1-phenylethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(12-9(2)11)10-6-4-3-5-7-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMXDOLUJCHOAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041636 | |

| Record name | (+/-)-alpha-Methylbenzyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid, colourless liquid with a powerful sweet floral-fruity, herbaceous odour, colourless liquid with a powerful green-floral odour | |

| Record name | Benzenemethanol, .alpha.-methyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylbenzyl acetate (mixed o,m,p) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/874/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | alpha-Methylbenzyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/790/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

94.00 to 95.00 °C. @ 12.00 mm Hg | |

| Record name | 1-Phenylethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Methylbenzyl acetate (mixed o,m,p) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/874/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | alpha-Methylbenzyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/790/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.024-1.040, 1.020-1.035 | |

| Record name | Methylbenzyl acetate (mixed o,m,p) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/874/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | alpha-Methylbenzyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/790/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

93-92-5, 29759-11-3 | |

| Record name | 1-Phenylethyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylphenylcarbinyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylbenzyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029759113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylethyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, .alpha.-methyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-alpha-Methylbenzyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenemethanol, methyl-, acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STYRALYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYS3E9NBA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Phenylethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenylethyl Acetate: Properties, Synthesis, and Applications

Introduction

1-Phenylethyl acetate, also known as styralyl acetate, is an organic ester recognized for its potent, green, and floral aroma, reminiscent of gardenia.[1][2] This colorless to pale yellow liquid is a significant component in the flavor and fragrance industries and serves as a versatile intermediate and solvent in organic synthesis.[3][4] Its chemical structure, featuring a chiral center, also makes it an interesting subject for stereoselective synthesis and analysis. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis methodologies, spectroscopic characterization, and safety protocols, tailored for researchers and professionals in chemistry and drug development.

Physicochemical Properties

This compound is a carboxylic ester with the molecular formula C₁₀H₁₂O₂ and a molecular weight of approximately 164.20 g/mol .[1][4] It is characterized by its low solubility in water but shows good solubility in organic solvents and oils.[1][5] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 93-92-5 | [3][4] |

| IUPAC Name | This compound | [1] |

| Synonyms | Styrallyl acetate, Gardenol, Methyl phenyl carbinyl acetate | [3][4] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][4] |

| Molecular Weight | 164.20 g/mol | [1][4] |

| Appearance | Colorless to slight yellow liquid | [4] |

| Odor | Powerful, green, floral, sweet, fruity | [1][2] |

| Boiling Point | 211-212 °C at 1013 hPa; 94-95 °C at 12 mmHg | [4][6] |

| Melting Point | -60 °C | [6][7] |

| Density | ~1.028 g/cm³ at 20-25 °C | [6] |

| Refractive Index (n20/D) | 1.492 - 1.497 | [4] |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | [1][5][8] |

| Flash Point | ~91-98 °C | [5][7] |

| Autoignition Temperature | 450 °C | [7] |

Synthesis of this compound

This compound can be synthesized through several routes, with the most common being the esterification of 1-phenylethanol with an acetylating agent. The choice of method often depends on the desired scale, purity requirements, and available resources.

Fischer-Speier Esterification: A Standard Protocol

Fischer-Speier esterification is a classic and reliable method for producing this compound. It involves the acid-catalyzed reaction between 1-phenylethanol and acetic acid. To drive the equilibrium towards the product, an excess of one reactant (typically the less expensive one) is used, or the water formed during the reaction is removed.

Experimental Protocol:

-

Apparatus Setup: Assemble a reflux apparatus with a round-bottom flask, a condenser, and a heating mantle. Ensure all glassware is thoroughly dried.

-

Reagent Charging: To the round-bottom flask, add 1-phenylethanol (1.0 equivalent), glacial acetic acid (2.0 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

-

Reflux: Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water to remove excess acetic acid and sulfuric acid.

-

Neutralize any remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.

-

Wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

The following diagram illustrates the workflow for the synthesis and purification of this compound via Fischer esterification.

Caption: Workflow for the synthesis of this compound.

Enzymatic Synthesis

For applications requiring high enantiopurity, enzymatic kinetic resolution offers a green and highly selective alternative. Lipases, such as Novozym 435, can selectively acylate one enantiomer of racemic 1-phenylethanol, allowing for the separation of the resulting ester from the unreacted alcohol.[9] This method is particularly valuable in the synthesis of chiral fragrances and pharmaceutical intermediates. The reaction is typically carried out in a non-aqueous solvent with an acyl donor like vinyl acetate.[9]

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed using various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. Key expected signals include a multiplet for the aromatic protons, a quartet for the benzylic proton, a singlet for the acetyl methyl protons, and a doublet for the methyl group adjacent to the chiral center.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. Distinct signals are expected for the carbonyl carbon of the ester, the carbons of the aromatic ring, the benzylic carbon, and the two methyl carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying key functional groups. A strong absorption band around 1735 cm⁻¹ is characteristic of the C=O stretch of the ester group. Absorptions corresponding to C-O stretching and aromatic C-H and C=C bonds are also expected.

-

MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z 164. Common fragments would correspond to the loss of the acetyl group and the formation of the tropylium ion.

The relationship between the chemical structure of this compound and its key spectroscopic features is depicted in the following diagram.

Caption: Correlation of structure and spectroscopic data.

Applications

The primary application of this compound lies in the fragrance and flavor industries, where it is used to impart floral and fruity notes to a wide range of products, including perfumes, cosmetics, soaps, and food items.[4][10] It is also used as a solvent in chemical synthesis and extraction processes due to its ability to dissolve a variety of organic compounds.[4] In the pharmaceutical sector, it can serve as an excipient or an intermediate in the synthesis of more complex molecules.[10]

Safety and Handling

This compound is generally considered to have low toxicity.[3] However, as with any chemical, appropriate safety precautions should be taken. It is a combustible liquid and should be kept away from heat, sparks, and open flames.[11] When handling, it is recommended to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Work should be conducted in a well-ventilated area or under a fume hood. In case of contact with skin or eyes, the affected area should be flushed with plenty of water.[11]

Conclusion

This compound is a commercially important ester with a diverse range of applications. Its synthesis is well-established, with methods available to produce it both as a racemate and in enantiomerically enriched forms. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and safe handling procedures is essential for its effective use in research and industry. This guide provides a solid foundation of technical knowledge for professionals working with this versatile compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Scent.vn. (n.d.). This compound (CAS 93-92-5): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound this compound (FDB010563). Retrieved from [Link]

-

Scirp.org. (n.d.). Study on Synthesis of this compound by Enzymatic Kinetic Resolution. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Esterase-catalyzed conversion of this compound. Retrieved from [Link]

-

Metasci. (n.d.). Safety Data Sheet this compound. Retrieved from [Link]

-

Chemicals Suppliers for Water Treatment Perth. (n.d.). This compound. Retrieved from [Link]

-

ScenTree. (n.d.). Phenylethyl acetate (CAS N° 103-45-7). Retrieved from [Link]

-

Wikipedia. (n.d.). Phenethyl acetate. Retrieved from [Link]

- Google Patents. (n.d.). CN103553914A - Phenylethyl acetate synthesis method.

Sources

- 1. This compound | C10H12O2 | CID 62341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Phenethyl phenylacetate(102-20-5) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0328408) [np-mrd.org]

- 9. Study on Synthesis of this compound by Enzymatic Kinetic Resolution [scirp.org]

- 10. chemimpex.com [chemimpex.com]

- 11. Phenethyl acetate(103-45-7) MS spectrum [chemicalbook.com]

1-Phenylethyl acetate chemical structure and IUPAC name

An In-Depth Technical Guide to 1-Phenylethyl Acetate: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a significant chiral ester utilized in flavor, fragrance, and pharmaceutical industries. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of its chemical properties, synthesis methodologies, and practical applications.

Molecular Identity and Chemical Structure

This compound, also known as styralyl acetate or methyl phenyl carbinyl acetate, is a carboxylic ester characterized by a phenyl group and an acetate moiety attached to the same chiral carbon.[1][2] This structure is fundamental to its properties and applications, particularly in stereospecific synthesis.

IUPAC Nomenclature and Chemical Identifiers

The systematic name for this compound, according to IUPAC nomenclature, is This compound .[1][3] Due to its chiral center, it can exist as two enantiomers: (S)-(-)-1-phenylethyl acetate and (R)-(+)-1-phenylethyl acetate. The racemic mixture is the most common form.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 93-92-5 (racemic) | Sigma-Aldrich[4] |

| Molecular Formula | C₁₀H₁₂O₂ | PubChem[1] |

| Molecular Weight | 164.20 g/mol | Sigma-Aldrich[4] |

| SMILES | CC(C1=CC=CC=C1)OC(=O)C | PubChem[1] |

| InChIKey | QUMXDOLUJCHOAY-UHFFFAOYSA-N | PubChem[1] |

| Synonyms | Styrallyl acetate, α-Methylbenzyl acetate, Methylphenylcarbinyl acetate | PubChem[1] |

Structural Analysis

The core structure consists of an ethyl acetate backbone where one of the ethyl hydrogens at position 1 is substituted with a phenyl group. The presence of four different groups (hydrogen, methyl, phenyl, and acetate) on the central carbon atom confers chirality.

Caption: Diagram of this compound highlighting the central chiral carbon (C*).

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties is essential for handling, storage, and application development.

| Property | Value | Conditions |

| Appearance | Colorless liquid | Ambient |

| Odor | Fruity, floral, green | - |

| Boiling Point | 224.85 °C | 101.325 kPa[5] |

| Melting Point | < -50 °C | -[5] |

| Density | 1.028 g/cm³ | 20 °C[5] |

| Flash Point | 92.5 °C | 101.325 kPa[5] |

| Water Solubility | 1.27 g/L | 20 °C[5] |

| logP (Octanol/Water) | 2.5 | 30 °C[5] |

Spectroscopic Data

Mass spectrometry is a critical tool for the identification and confirmation of this compound.

-

Mass Spectrometry (GC-MS): The electron ionization (EI) mass spectrum exhibits characteristic fragmentation patterns.

-

m/z 43: Base peak, corresponding to the [CH₃CO]⁺ acylium ion.

-

m/z 104: High abundance peak from the loss of acetic acid, resulting in the styrene radical cation [C₈H₈]⁺•.

-

m/z 105: High abundance peak, often attributed to the tropylium ion [C₇H₇]⁺ after rearrangement and loss of the acetyl group.

-

m/z 122: Significant peak corresponding to the [C₈H₁₀O]⁺• ion.[1]

-

Synthesis Methodologies

This compound can be synthesized through several routes, including classical chemical methods and modern biocatalytic approaches. The choice of method is dictated by the desired stereochemistry, yield, and environmental considerations.

Chemical Synthesis: Fischer Esterification

A standard laboratory-scale synthesis involves the Fischer esterification of 1-phenylethanol with acetic acid, typically using a strong acid catalyst like sulfuric acid.[6]

-

Mechanism: The reaction proceeds via protonation of the acetic acid carbonyl group, followed by nucleophilic attack from the hydroxyl group of 1-phenylethanol. Subsequent dehydration yields the ester.

-

Limitations: This method produces a racemic mixture and requires elevated temperatures and a strong acid catalyst, which can lead to side reactions and purification challenges. The yield can be improved by using acetic anhydride instead of acetic acid.[6]

Biocatalytic Synthesis: Enzymatic Kinetic Resolution

For applications requiring enantiomerically pure forms, enzymatic kinetic resolution is the superior method.[7] This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially acylate one enantiomer of racemic 1-phenylethanol.[7][8]

-

Causality of Method Choice: Lipases like Novozym 435 (Candida antarctica lipase B, immobilized) are highly effective because they exhibit excellent enantioselectivity, operate under mild conditions (avoiding racemization and degradation), and the immobilization allows for easy recovery and reuse of the biocatalyst.[7][8] This makes the process more economical and environmentally friendly ("green chemistry").[8]

This protocol is a self-validating workflow designed to produce (R)-1-phenylethyl acetate and unreacted (S)-1-phenylethanol. Validation is achieved through chromatographic monitoring of the reaction progress and final product characterization.

Materials:

-

(R,S)-1-phenylethanol (substrate)

-

Vinyl acetate (acyl donor)

-

Novozym 435 (immobilized lipase)

-

n-Hexane (solvent)[8]

-

Benzyl alcohol (internal standard for GC analysis)

-

Sealed glass vials or bioreactor

Procedure:

-

Reaction Setup: In a 25 mL sealed glass vial, dissolve (R,S)-1-phenylethanol (e.g., 100 mmol/L) in n-hexane.[8]

-

Internal Standard: Add a known concentration of benzyl alcohol as an internal standard for accurate quantification by Gas Chromatography (GC).

-

Acyl Donor Addition: Add an excess of vinyl acetate (e.g., 500 mmol/L). Vinyl acetate is often chosen as the acyl donor because the reaction is essentially irreversible, as the leaving group tautomerizes to acetaldehyde.[8]

-

Enzyme Addition: Add the biocatalyst, Novozym 435 (e.g., 40 mg/mL).[8]

-

Incubation: Place the sealed vial in an orbital shaker set to 200 rpm and maintain the temperature at 60°C.[8]

-

Reaction Monitoring: Periodically withdraw small aliquots from the reaction mixture. Filter out the enzyme and analyze the sample by chiral GC to monitor the conversion of the substrate and the enantiomeric excess (ee) of both the product and the remaining substrate.

-

Reaction Termination: After the desired conversion is reached (typically around 50% for maximum enantiomeric excess of the remaining substrate), terminate the reaction by filtering off the immobilized enzyme.

-

Purification: Evaporate the solvent under vacuum. The resulting mixture of (R)-1-phenylethyl acetate and (S)-1-phenylethanol can be separated using column chromatography.

Caption: Workflow for the enzymatic kinetic resolution of 1-phenylethanol.

Applications in Research and Drug Development

While widely used as a fragrance and flavoring agent in consumer products due to its pleasant scent[1][2], this compound holds specific value in the scientific community.

-

Chiral Building Block: Enantiomerically pure this compound and its precursor, 1-phenylethanol, are valuable chiral synthons.[7] They serve as starting materials for the asymmetric synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), where specific stereochemistry is critical for biological activity.

-

Biocatalysis Research: The enzymatic resolution of 1-phenylethanol is a model reaction used extensively in biocatalysis research to screen for novel esterases and lipases, optimize reaction conditions, and study enzyme kinetics and selectivity.[8][9]

Safety, Handling, and Storage

Proper laboratory practice is mandatory when handling this compound. While it has low acute toxicity, it is classified as a combustible liquid.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.[5][10]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid breathing vapors.[10] Keep away from open flames, sparks, and hot surfaces, as it is a combustible liquid.[10]

-

Storage: Store in a cool, dry, and well-ventilated place in tightly sealed containers.[11] The recommended storage temperature is between 2-30°C.[4]

-

First Aid:

References

-

Study on Synthesis of this compound by Enzymatic Kinetic Resolution. (2021). Scirp.org. [Link]

-

Safety Data Sheet this compound. metasci. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

Phenylethyl acetate (CAS N° 103-45-7). ScenTree. [Link]

-

Metabocard for this compound (HMDB0032620). Human Metabolome Database. [Link]

-

Compound this compound (FDB010563). FooDB. [Link]

-

(s)-1-Phenylethyl acetate. PubChem, National Center for Biotechnology Information. [Link]

- Phenylethyl acetate synthesis method.

-

Phenylethyl acetate (YMDB01472). Yeast Metabolome Database. [Link]

-

Phenethyl acetate. Wikipedia. [Link]

-

Spectrum HMDB0032620_c_ms_101232 for this compound. MassBank of North America. [Link]

-

The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central, National Institutes of Health. [Link]

-

Esterase-catalyzed conversion of this compound. ResearchGate. [Link]

Sources

- 1. This compound | C10H12O2 | CID 62341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 93-92-5: this compound | CymitQuimica [cymitquimica.com]

- 3. Showing Compound this compound (FDB010563) - FooDB [foodb.ca]

- 4. This compound for synthesis 93-92-5 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. ScenTree - Phenylethyl acetate (CAS N° 103-45-7) [scentree.co]

- 7. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study on Synthesis of this compound by Enzymatic Kinetic Resolution [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. sds.metasci.ca [sds.metasci.ca]

- 11. fishersci.com [fishersci.com]

1-Phenylethyl acetate synthesis from phenylethanol and acetic acid

An In-depth Technical Guide to the Synthesis of 1-Phenylethyl Acetate from 1-Phenylethanol and Acetic Acid

Abstract

This compound, a carboxylate ester characterized by its pleasant floral and fruity aroma, is a significant component in the flavor and fragrance industries.[1] Its synthesis, primarily achieved through the esterification of 1-phenylethanol, serves as a quintessential model for comparing classical chemical catalysis with modern biocatalytic strategies. This guide provides a comprehensive examination of the synthesis of this compound from 1-phenylethanol and acetic acid (or its derivatives). We will explore the mechanistic underpinnings of both traditional acid-catalyzed Fischer esterification and enzyme-mediated synthesis, offering detailed experimental protocols and a comparative analysis to inform methodological choices for researchers, scientists, and professionals in drug development and fine chemical production.

Introduction to this compound

This compound (also known as styralyl acetate) is an organic compound with the chemical formula C₁₀H₁₂O₂.[2] It is valued for its powerful and diffusive green, floral scent, reminiscent of gardenia, making it a key ingredient in perfumery and a flavoring agent in food products.[2][3] The core of its synthesis lies in the formation of an ester bond between the hydroxyl group of 1-phenylethanol and the carboxyl group of acetic acid. This transformation, while straightforward in principle, is governed by a chemical equilibrium that presents unique challenges and opportunities for optimization.

This document delves into the two primary catalytic routes for this synthesis:

-

Chemical Catalysis: Primarily the acid-catalyzed Fischer-Speier esterification.

-

Biocatalysis: The use of enzymes, specifically lipases, to achieve high selectivity under mild conditions.

The Esterification Equilibrium: A Thermodynamic Perspective

The direct esterification of 1-phenylethanol with acetic acid is a reversible reaction, establishing an equilibrium between reactants and products.

According to Le Châtelier's principle, to maximize the yield of the desired ester, the equilibrium must be shifted to the right. In practice, this is achieved through two main strategies:

-

Use of Excess Reactant: Employing a large excess of one of the reactants (typically the less expensive one, such as acetic acid) drives the reaction forward.[4][5]

-

Removal of a Product: Continuously removing water as it is formed prevents the reverse reaction (hydrolysis) from occurring. This can be done via azeotropic distillation or by using dehydrating agents.[4][5][6]

Understanding this equilibrium is fundamental to the design of any successful synthesis protocol.

PART I: Chemical Synthesis via Fischer Esterification

The Fischer-Speier esterification is the classic acid-catalyzed method for producing esters from carboxylic acids and alcohols.[7] It is a cost-effective and scalable process, though it has limitations regarding reaction conditions and environmental impact.

Reaction Mechanism

The mechanism of Fischer esterification is a sequence of protonation and nucleophilic acyl substitution steps, each of which is reversible.[4] The acid catalyst (commonly H₂SO₄ or TsOH) plays a crucial role by protonating the carbonyl oxygen of the acetic acid, which significantly increases the electrophilicity of the carbonyl carbon.

The six-step mechanism can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[4]

-

Protonation: The carbonyl oxygen of acetic acid is protonated by the strong acid catalyst.[6][8]

-

Nucleophilic Attack: The hydroxyl oxygen of 1-phenylethanol attacks the now highly electrophilic carbonyl carbon.[6]

-

Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).[6]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.[4]

-

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final this compound and regenerate the acid catalyst.[8]

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Experimental Protocol: Acid-Catalyzed Synthesis

This protocol provides a representative laboratory-scale procedure.

Materials:

-

1-Phenylethanol (1.0 mol)

-

Glacial Acetic Acid (2.0 mol, 2 eq.)

-

Concentrated Sulfuric Acid (H₂SO₄, ~2% w/w of total reactants)

-

Toluene (as solvent for azeotropic water removal)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dean-Stark apparatus, reflux condenser, heating mantle, separatory funnel, distillation setup.

Procedure:

-

Reaction Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging Reactants: To the flask, add 1-phenylethanol, glacial acetic acid, and toluene.

-

Catalyst Addition: While stirring, slowly and carefully add the concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue reflux until no more water is collected (typically 4-8 hours), indicating the reaction has reached completion.

-

Work-up - Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and carefully wash with a 5% sodium bicarbonate solution to neutralize the sulfuric acid and any unreacted acetic acid. Caution: CO₂ evolution will cause pressure buildup.

-

Work-up - Washing: Wash the organic layer sequentially with water and then with brine to remove any remaining inorganic salts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: Remove the toluene solvent using a rotary evaporator. Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.

Challenges and Field Insights

-

Side Reactions: The primary competing reaction is the acid-catalyzed dehydration of 1-phenylethanol to form styrene, particularly at elevated temperatures.[9] Careful temperature control is crucial.

-

Waste Generation: The process generates acidic aqueous waste that requires neutralization before disposal, adding cost and environmental burden.[10]

-

Corrosion: The use of strong acids necessitates equipment resistant to corrosion, especially at an industrial scale.

PART II: Biocatalytic Synthesis using Lipases

Biocatalysis offers a green, highly selective alternative to traditional chemical methods. Lipases (EC 3.1.1.3) are remarkably versatile enzymes that can catalyze ester synthesis in non-aqueous environments with high efficiency and specificity.[11][12]

The Biocatalytic Advantage

-

Mild Conditions: Reactions are typically run at or near room temperature (30-60°C) and atmospheric pressure, reducing energy consumption and minimizing side reactions.[11]

-

High Selectivity: Lipases exhibit high chemo-, regio-, and enantioselectivity. This is particularly valuable for producing enantiomerically pure compounds.

-

Environmental Friendliness: The process avoids harsh acids and toxic solvents, and the catalyst (enzyme) is biodegradable and can often be recycled.[13]

Reaction Mechanism: The Ping-Pong Bi-Bi Model

Lipase-catalyzed esterification or transesterification typically follows a Ping-Pong Bi-Bi mechanism.[14][15][16] This involves the formation of a covalent acyl-enzyme intermediate.

-

Acylation: The first substrate, the acyl donor (e.g., vinyl acetate), binds to the enzyme's active site. The catalytic triad of the lipase (e.g., Ser-His-Asp) facilitates the formation of a covalent acyl-enzyme intermediate, releasing the first product (e.g., acetaldehyde after tautomerization of vinyl alcohol).

-

Deacylation: The second substrate, the alcohol (1-phenylethanol), enters the active site and nucleophilically attacks the acyl-enzyme intermediate. This releases the final ester product (this compound) and regenerates the free enzyme.

Caption: The Ping-Pong Bi-Bi mechanism for lipase catalysis.

Critical Parameters for Optimization

-

Enzyme Choice: Immobilized lipases are preferred for their enhanced stability and ease of recovery. Novozym 435, an immobilized Candida antarctica lipase B, is widely cited as highly effective for this transformation.[11][13][15]

-

Acyl Donor: While acetic acid can be used, transesterification using an ester as the acyl donor is often more favorable. Vinyl acetate is an exceptional choice as its co-product, vinyl alcohol, rapidly tautomerizes to acetaldehyde. This irreversible step drives the reaction to completion, resulting in very high yields.[11][13]

-

Solvent: The reaction is often performed in a non-polar organic solvent like n-hexane or in a solvent-free system where a liquid reactant also serves as the medium.[11][12]

-

Kinetic Resolution: A key feature of lipase catalysis is its enantioselectivity. When starting with racemic (R,S)-1-phenylethanol, lipases like Novozym 435 preferentially acylate the (R)-enantiomer.[13] This allows for the simultaneous production of (R)-1-phenylethyl acetate and unreacted, enantiomerically enriched (S)-1-phenylethanol, a process known as kinetic resolution.[11][17]

Experimental Protocol: Enzymatic Synthesis & Kinetic Resolution

This protocol is adapted from established methods for the kinetic resolution of 1-phenylethanol.[13]

Materials:

-

(R,S)-1-Phenylethanol (1.0 mol)

-

Vinyl Acetate (1.5 mol, 1.5 eq.)

-

Immobilized Lipase (e.g., Novozym 435, 10-40 mg/mL)[11]

-

n-Hexane (anhydrous)

-

Orbital shaker with temperature control, filtration apparatus.

Procedure:

-

Setup: In a sealed flask, dissolve (R,S)-1-phenylethanol and vinyl acetate in anhydrous n-hexane.

-

Enzyme Addition: Add the immobilized lipase (Novozym 435) to the solution.

-

Reaction: Place the flask in an orbital shaker set to a constant temperature (e.g., 40-60°C) and agitation speed (e.g., 200 rpm).[11][13]

-

Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral Gas Chromatography (GC) to determine the conversion and the enantiomeric excess (ee) of both the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high ee for both products.

-

Work-up: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse.

-

Purification: The solvent can be removed from the filtrate via rotary evaporation. The resulting mixture of (S)-1-phenylethanol and (R)-1-phenylethyl acetate can be separated by column chromatography or distillation.

Comparative Analysis: Chemical vs. Biocatalytic Synthesis

The choice of synthetic route depends heavily on the desired outcome, scale, and cost considerations.

| Feature | Fischer Esterification (Chemical) | Lipase-Catalyzed Synthesis (Biocatalytic) |

| Catalyst | Strong Acid (H₂SO₄, TsOH) | Immobilized Lipase (e.g., Novozym 435) |

| Temperature | High (Reflux) | Mild (30-60°C) |

| Pressure | Atmospheric | Atmospheric |

| Selectivity | Low (no enantioselectivity) | High (enantioselective, enabling kinetic resolution) |

| By-products | Water, potential dehydration products (styrene) | Acetaldehyde (with vinyl acetate), co-alcohols |

| Yield | Equilibrium-limited; requires water removal | High, often >90% (especially with irreversible acyl donors) |

| Environmental Impact | Acidic waste, high energy use | Green process, biodegradable catalyst, low energy |

| Catalyst Reusability | No | Yes (immobilized enzymes can be used for multiple cycles) |

Conclusion and Future Outlook

The synthesis of this compound from 1-phenylethanol offers a clear illustration of the evolution of chemical synthesis. While the acid-catalyzed Fischer esterification remains a robust and scalable method, its drawbacks in terms of energy consumption, waste generation, and lack of selectivity are significant.

The future of fine chemical and fragrance synthesis lies in biocatalysis. Enzyme-mediated processes, particularly using robust immobilized lipases like Novozym 435, provide an elegant solution that combines high efficiency with environmental sustainability. The ability to perform kinetic resolutions, yielding optically pure chiral alcohols and esters, adds a layer of sophistication and value that is unattainable through simple acid catalysis. For professionals in research and development, embracing these green biocatalytic technologies is not just an alternative but a strategic imperative for creating high-value, sustainable products.

References

-

Godinho, L. et al. (2011). Discovery of an Escherichia coli Esterase with High Activity and Enantioselectivity toward 1,2-O-Isopropylideneglycerol Esters. Applied and Environmental Microbiology. Available at: [Link]

-

Xu, D.G., Wang, J.Y. and Jiang, C.J. (2022). Study on Synthesis of this compound by Enzymatic Kinetic Resolution. Open Access Library Journal, 9, 1-12. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

Chang, H-M. et al. (2020). Continuous Production of 2-Phenylethyl Acetate in a Solvent-Free System Using a Packed-Bed Reactor with Novozym® 435. MDPI. Available at: [Link]

- CN103553914A - Phenylethyl acetate synthesis method. Google Patents.

-

G-Kat, B. et al. (2015). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. Available at: [Link]

-

Romero, M. D. et al. (2005). Kinetic Study of the Enzymatic Synthesis of 2-Phenylethyl Acetate in Discontinuous Tank Reactor. Industrial & Engineering Chemistry Research, ACS Publications. Available at: [Link]

-

Kuo, C-H. et al. (2012). Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase. PubMed. Available at: [Link]

-

Ladero, M. et al. (2022). Improvements in the Modeling and Kinetics Processes of the Enzymatic Synthesis of Pentyl Acetate. MDPI. Available at: [Link]

-

Master Organic Chemistry (2022). Fischer Esterification. Available at: [Link]

-

Chemistry LibreTexts (2023). Fischer Esterification. Available at: [Link]

-

Powers, D. C. et al. (2012). Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. ACS Publications. Available at: [Link]

-

Hulet, R. (2021). 15a: Fischer esterification mechanism. YouTube. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Fischer Esterification. Available at: [Link]

-

BYJU'S (n.d.). Fischer esterification reaction. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C10H12O2 | CID 62341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN103553914A - Phenylethyl acetate synthesis method - Google Patents [patents.google.com]

- 11. Study on Synthesis of this compound by Enzymatic Kinetic Resolution [scirp.org]

- 12. mdpi.com [mdpi.com]

- 13. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

The Enigmatic Aroma of the Floral World: A Technical Guide to the Natural Occurrence of 1-Phenylethyl Acetate in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylethyl acetate, a volatile organic compound, imparts a characteristic fresh, floral, and rosy aroma to a variety of plants. While its presence is well-documented in the essential oils of several species, a comprehensive understanding of its natural occurrence, biosynthesis, and ecological significance remains a subject of ongoing research. This technical guide synthesizes the current knowledge on this compound in the plant kingdom, providing an in-depth exploration of its distribution, biosynthetic pathways, and functional roles. Furthermore, this guide presents detailed methodologies for the extraction, identification, and quantification of this aromatic ester, offering a valuable resource for researchers in phytochemistry, flavor and fragrance science, and drug development.

Introduction: The Aromatic Signature of this compound

This compound (also known as styrallyl acetate) is a carboxylic ester with the chemical formula C₁₀H₁₂O₂. It is characterized by a powerful and pleasant floral, green, and slightly fruity aroma, reminiscent of gardenia.[1][2] This scent profile has made it a valuable ingredient in the fragrance and flavor industries.[3] Beyond its commercial applications, the natural occurrence of this compound in plants raises intriguing questions about its biochemical origins and its role in the intricate web of plant-environment interactions. Understanding the natural production of this compound can provide insights into plant secondary metabolism and its ecological functions.

Natural Distribution in the Plant Kingdom

The presence of this compound has been confirmed in a diverse range of plant species, often as a component of their complex floral volatile emissions. While its concentration can vary significantly depending on the species, developmental stage, and environmental conditions, it has been identified in the following plants:

| Plant Species | Family | Plant Part | Reference(s) |

| Syzygium aromaticum (Clove) | Myrtaceae | Flower buds | [4][5] |

| Theobroma cacao (Cocoa) | Malvaceae | Pulp | [4][5] |

| Muscari armeniacum (Grape Hyacinth) | Asparagaceae | Flowers | [4][5] |

| Gardenia jasminoides (Cape Jasmine) | Rubiaceae | Flowers | [6][7] |

| Melaleuca leucadendron (Cajeput Tree) | Myrtaceae | Not specified | [6] |

| Narcissus tazetta (Daffodil) | Amaryllidaceae | Flowers | [8] |

| Amorphophallus cicatricifer | Araceae | Not specified | [9] |

| Plectranthus glabratus | Lamiaceae | Not specified | [9] |

This distribution across various plant families suggests that the biosynthetic machinery for this compound production may have evolved independently multiple times or is derived from a common ancestral pathway.

Biosynthesis of this compound: A Glimpse into the Phenylpropanoid Pathway

The biosynthesis of this compound is intrinsically linked to the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The formation of this ester involves a two-step process: the synthesis of the precursor alcohol, 1-phenylethanol, followed by its esterification.

Step 1: Formation of 1-Phenylethanol

While the precise pathway to 1-phenylethanol in all listed plants is not fully elucidated, it is hypothesized to originate from the aromatic amino acid L-phenylalanine, a primary product of the shikimate pathway. A plausible route involves the conversion of acetophenone to 1-phenylethanol. Enzymes capable of this transformation have been identified in tea (Camellia sinensis) flowers.[6]

Step 2: Esterification by Alcohol Acyltransferases (AATs)

The final step in the biosynthesis of this compound is the acetylation of 1-phenylethanol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes utilize an acyl-CoA, typically acetyl-CoA, as the acyl donor.

Studies on transgenic petunia plants have demonstrated that a rose alcohol acetyltransferase (RhAAT) can effectively use phenylethyl alcohol as a substrate to produce phenylethyl acetate.[4][8] This provides strong evidence for the role of AATs in the formation of this aromatic compound in plants.

The following diagram illustrates the proposed biosynthetic pathway of this compound:

Sources

- 1. Chemical ecology of insect-plant interactions: ecological significance of plant secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB010563) - FooDB [foodb.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. Generation of phenylpropanoid pathway-derived volatiles in transgenic plants: rose alcohol acetyltransferase produces phenylethyl acetate and benzyl acetate in petunia flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scirp.org [scirp.org]

- 6. Optimization of the Production of 1-Phenylethanol Using Enzymes from Flowers of Tea (Camellia sinensis) Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Acetate Pathway Supports Flavonoid and Lipid Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. phytojournal.com [phytojournal.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Phenylethyl Acetate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylethyl acetate (CAS No. 93-92-5), also known as styralyl acetate or gardenol, is a carboxylic ester widely recognized for its characteristic powerful, green, and fruity-floral aroma.[1][2] Beyond its significant role in the fragrance and flavor industries, its chemical structure—an ester linking acetic acid with 1-phenylethanol—makes it a subject of interest in organic synthesis and biocatalysis. This guide provides a comprehensive overview of the core physicochemical properties of this compound, its chemical reactivity, and established analytical and synthetic protocols. The information herein is curated to support professionals in research, development, and quality control by providing a foundation of technical data and actionable methodologies.

Chemical Identity and Structure

Understanding the fundamental structure of this compound is crucial for interpreting its properties and reactivity. It consists of a phenyl group and an acetate group attached to the same chiral carbon, making it a valuable model for studying stereoselective reactions.

-

IUPAC Name : this compound[3]

-

Synonyms : Styralyl acetate, Methyl phenylcarbinyl acetate, Gardenol[1]

-

InChIKey : QUMXDOLUJCHOAY-UHFFFAOYSA-N[3]

The molecule possesses a stereocenter at the benzylic carbon, meaning it exists as two enantiomers: (R)-1-phenylethyl acetate and (S)-1-phenylethyl acetate.[7] The racemic mixture is most common commercially, though enantiomerically pure forms are critical in asymmetric synthesis and pharmaceutical research.

Physical Properties

The physical properties of a compound dictate its handling, storage, and application conditions. This compound is a colorless to pale yellow liquid at room temperature.[1][2] A summary of its key physical constants is presented below.

| Property | Value | Source(s) |

| Appearance | Colorless to slight yellow liquid | [1] |

| Molecular Weight | 164.20 g/mol | [1][3] |

| Boiling Point | 211-212 °C (at 1013 hPa / 760 mmHg) | [1] |

| 94-95 °C (at 12 mmHg) | [3][4][5][8] | |

| Melting Point | -60 °C | [4][9] |

| Density | 1.02-1.03 g/cm³ (at 20-25 °C) | [3][4][8][10] |

| Refractive Index (n20/D) | 1.492 - 1.504 | [1][3][8][9] |

| Flash Point | 91 - 98 °C (196 - 208 °F) | [5][9] |

| Water Solubility | Insoluble; 1.27 g/L at 20 °C | [3][4][5][9] |

| Solubility in Organics | Soluble in organic solvents and oils | [3][5][9] |

| Vapor Pressure | 5.5 Pa at 20 °C | [4][11] |

The relatively high boiling point is consistent with a molecule of its molecular weight, influenced by dipole-dipole interactions from the ester group and van der Waals forces from the phenyl ring. Its insolubility in water and good solubility in organic solvents are characteristic of a moderately polar ester with a significant hydrophobic component (the phenyl group).[3][9]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the ester functional group and the benzylic position.

Hydrolysis

As an ester, this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 1-phenylethanol and acetic acid. This reaction can be catalyzed by acid or base.

-

Acid-Catalyzed Hydrolysis : The reaction is initiated by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction where a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of an alcohol and a carboxylate salt.

Biocatalytic Kinetic Resolution

The chiral nature of this compound makes it an excellent substrate for enzymatic kinetic resolution. Lipases and esterases can selectively hydrolyze one enantiomer over the other, providing a pathway to enantiomerically enriched 1-phenylethanol and the unreacted enantiomer of the acetate.[12] For example, esterases from E. coli and Bacillus species have shown high enantioselectivity, preferentially hydrolyzing the (R)-enantiomer to produce (R)-1-phenylethanol and leaving behind (S)-1-phenylethyl acetate with high optical purity.[12][13] This is a cornerstone of green chemistry, offering a highly selective and environmentally benign route to chiral molecules.

Transesterification

This compound can undergo transesterification, where its acetyl group is exchanged with the alkyl group of another alcohol, or its 1-phenylethoxy group is exchanged with the alkoxy group of another ester. This reaction is typically catalyzed by an acid or a base. Biocatalysts like Novozym 435 lipase are also highly effective in catalyzing transesterification reactions involving this substrate, for instance, using vinyl acetate as an acyl donor to synthesize this compound from 1-phenylethanol.[14]

Synthesis and Purification

Several methods exist for the synthesis of this compound. The choice of method often depends on the desired scale, purity, and stereochemistry.

Fischer Esterification

The most direct and common laboratory-scale synthesis involves the Fischer esterification of 1-phenylethanol with acetic acid, using a strong acid catalyst such as sulfuric acid.[15] The reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed.

Acylation of 1-Phenylethanol

A higher-yield alternative to Fischer esterification is the acylation of 1-phenylethanol using more reactive acylating agents like acetic anhydride or acetyl chloride.[15] These reactions are often faster and not reversible. When using acetyl chloride, a base like pyridine is typically added to neutralize the HCl byproduct.

Industrial Synthesis Routes

On an industrial scale, alternative pathways may be employed for economic reasons. One patented method involves the reaction of benzyl chloride with ethyl acetoacetate to form benzylacetone, which is then oxidized using a peroxy acid (like m-CPBA) in a Baeyer-Villiger oxidation to yield this compound.[16]

The general workflow for a laboratory synthesis and purification is illustrated below.

Caption: Workflow for Synthesis and Purification of this compound.

Spectroscopic Properties

Spectroscopic data is indispensable for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides a definitive fingerprint of the molecule. In CDCl₃, the characteristic signals are:

-

~7.3 ppm (multiplet, 5H) : Aromatic protons of the phenyl ring.[17]

-

~5.9 ppm (quartet, 1H) : The benzylic proton (-CH-), split by the adjacent methyl group.

-

~2.1 ppm (singlet, 3H) : The methyl protons of the acetate group.[17]

-

~1.5 ppm (doublet, 3H) : The methyl protons adjacent to the chiral center, split by the benzylic proton.

Note: The isomer, 2-phenylethyl acetate, is easily distinguished as its spectrum shows two triplets for the methylene protons instead of the quartet/doublet pattern.[18][19]

¹³C NMR Spectroscopy

The carbon NMR spectrum complements the proton data:

-

~170 ppm : Carbonyl carbon of the ester.[17]

-

~142 ppm : Quaternary aromatic carbon attached to the ethyl group.

-

~128-126 ppm : Aromatic CH carbons.[17]

-

~72 ppm : Benzylic carbon (-CH-O-).

-

~22 ppm : Methyl carbon of the ethyl group.

-

~21 ppm : Methyl carbon of the acetate group.[17]

Mass Spectrometry (MS)

Under Electron Ionization (EI), this compound exhibits a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z = 164 is often weak or absent. Key fragments include:

-

m/z = 122 : Loss of the acetyl group (CH₂=C=O).[3]

-

m/z = 105 : [C₈H₉]⁺, often the base peak, resulting from cleavage of the C-O bond.[3]

-

m/z = 43 : [CH₃CO]⁺, the acetyl cation, which is typically a very strong signal.[3]

Infrared (IR) Spectroscopy

The IR spectrum shows key functional group absorptions:

-

~1740 cm⁻¹ : A strong C=O stretch, characteristic of the ester group.

-

~1240 cm⁻¹ : A strong C-O stretch of the ester.

-

~3030 cm⁻¹ : Aromatic C-H stretching.

-

~2980 cm⁻¹ : Aliphatic C-H stretching.

Safety and Handling

As with any chemical, proper handling of this compound is essential. It is classified as a combustible liquid.[20]

-

Personal Protective Equipment (PPE) : Safety goggles with side-shields, chemical-resistant gloves, and a lab coat should be worn.[11][20][21]

-

Handling : Use in a well-ventilated area or under a chemical fume hood.[20] Avoid contact with skin, eyes, and clothing.[4][22] Keep away from heat, sparks, and open flames.[20]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][9] The recommended storage temperature is typically between 2-30°C.

-

Toxicity : The compound has low acute toxicity, with an oral LD50 in rabbits greater than 5000 mg/kg.[4][9]

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains.[20][23]

Experimental Protocols

Protocol: Determination of Refractive Index

The refractive index is a fast and effective method for verifying the purity of a liquid sample.

Objective : To measure the refractive index of a this compound sample and compare it to the literature value.

Apparatus :

-

Abbe refractometer

-

Constant temperature water bath (set to 20.0 ± 0.1 °C)

-

Dropper or pipette

-

Lint-free tissues

-

Calibration standard (e.g., distilled water)

Procedure :

-

Setup & Calibration : Turn on the refractometer and the attached light source. Circulate water from the water bath through the refractometer prisms to ensure the temperature is stable at 20.0 °C.

-

Cleaning : Open the prisms and clean their surfaces gently with a lint-free tissue moistened with ethanol or acetone. Allow the solvent to evaporate completely.

-

Calibration Check : Place a drop of distilled water onto the lower prism. Close the prisms and allow the temperature to equilibrate for 1-2 minutes. Look through the eyepiece and turn the adjustment knob until the dividing line between the light and dark fields is sharp and centered in the crosshairs. Read the refractive index. It should be 1.3330 at 20 °C. Adjust if necessary.

-

Sample Measurement : Clean the prisms as in step 2. Using a clean dropper, place 1-2 drops of the this compound sample onto the prism.

-

Reading : Close the prisms, wait 1-2 minutes for temperature equilibration, and adjust the knob to bring the dividing line into sharp focus on the crosshairs.

-

Record : Read the refractive index from the scale. Take at least three independent readings, cleaning the prism between each, and calculate the average.

-

Comparison : Compare the measured value to the expected range (1.492-1.504 at 20 °C).[1][3] A significant deviation may indicate impurities.

Causality : The refractive index is a measure of how much light bends as it passes through the substance. This is an intrinsic physical property dependent on temperature and the substance's molecular structure. Impurities will alter the bulk composition and thus change the measured refractive index, making this a reliable, albeit non-specific, test for purity.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Scent.vn. (n.d.). This compound (CAS 93-92-5): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound this compound (FDB010563). Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Study on Synthesis of this compound by Enzymatic Kinetic Resolution. Retrieved from [Link]

-

Meta-Sci. (n.d.). Safety Data Sheet this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Esterase-catalyzed conversion of this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantioselective resolution of (±)-1-phenylethanol and (±)-1-phenylethyl acetate by BSE01218. Retrieved from [Link]

-

PubChem. (n.d.). (s)-1-Phenylethyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

ScenTree. (n.d.). Phenylethyl acetate (CAS N° 103-45-7). Retrieved from [Link]

-

ResearchGate. (n.d.). Lipase catalysed hydrolysis of (R,S) -1-phenylethyl acetate. Retrieved from [Link]

- Google Patents. (n.d.). CN103553914A - Phenylethyl acetate synthesis method.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 93-92-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C10H12O2 | CID 62341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. scent.vn [scent.vn]

- 6. chemscene.com [chemscene.com]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. echemi.com [echemi.com]

- 10. This compound CAS 93-92-5 | 843785 [merckmillipore.com]

- 11. echemi.com [echemi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scirp.org [scirp.org]

- 15. ScenTree - Phenylethyl acetate (CAS N° 103-45-7) [scentree.co]

- 16. CN103553914A - Phenylethyl acetate synthesis method - Google Patents [patents.google.com]

- 17. rsc.org [rsc.org]

- 18. Phenethyl acetate(103-45-7) 1H NMR [m.chemicalbook.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. sds.metasci.ca [sds.metasci.ca]

- 21. aurochemicals.com [aurochemicals.com]

- 22. fishersci.com [fishersci.com]

- 23. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to the Spectral Analysis of 1-Phenylethyl Acetate

Introduction

1-Phenylethyl acetate (also known as styralyl acetate) is an organic ester with the chemical formula C₁₀H₁₂O₂.[1] It is a colorless liquid characterized by a powerful, green, floral, and fruity aroma, reminiscent of gardenia.[2] This compound is of significant interest to the fragrance, flavor, and pharmaceutical industries. In drug development, understanding the precise molecular structure and purity of such compounds is paramount, necessitating the use of various analytical techniques. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous identification and characterization of this compound.

This technical guide provides a comprehensive analysis of the spectral data of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just the data itself, but also the underlying principles and experimental considerations that are crucial for accurate interpretation.

Molecular Structure and Isomerism

It is critical to distinguish this compound from its structural isomer, phenethyl acetate. While both share the same molecular formula, their distinct structures lead to different chemical and physical properties, and consequently, unique spectral fingerprints.

-

This compound: The acetate group is attached to the benzylic carbon, the carbon atom directly bonded to the phenyl group and also to a methyl group.

-

Phenethyl acetate: The acetate group is attached to a carbon that is two carbons away from the phenyl group.[3][4]

This guide focuses exclusively on the spectral data of This compound .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, the precise connectivity of atoms can be determined.

Experimental Protocol: Acquiring an NMR Spectrum

The following protocol outlines the standard procedure for obtaining high-resolution ¹H and ¹³C NMR spectra of a liquid sample like this compound.

Materials:

-

This compound sample (5-25 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm diameter)

-

Pasteur pipette

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.

-

Homogenization: Gently vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift.

-

Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Set the appropriate spectral parameters (e.g., pulse sequence, acquisition time, relaxation delay).

-

Acquire the Free Induction Decay (FID) signal. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the correct orientation.

-

Calibrate the chemical shift axis using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

-

Diagram: NMR Experimental Workflow

Caption: Workflow for NMR spectral acquisition.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by four distinct signals. The chemical environment of each proton dictates its resonance frequency (chemical shift).

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~7.3 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 2 | ~5.9 | Quartet | 1H | Methine proton (-CH-) |

| 3 | ~2.1 | Singlet | 3H | Acetyl methyl protons (-COCH₃) |

| 4 | ~1.5 | Doublet | 3H | Methyl protons (-CHCH₃) |

Interpretation:

-

Aromatic Protons (δ ~7.3 ppm): The five protons on the phenyl group are in slightly different chemical environments, leading to a complex multiplet signal in the aromatic region of the spectrum. The electron-withdrawing nature of the acetyl group has a minimal effect on these protons due to the intervening carbon atom.

-

Methine Proton (δ ~5.9 ppm): This proton is attached to the carbon bearing both the phenyl group and the oxygen of the acetate group. The deshielding effect of both the aromatic ring and the electronegative oxygen atom causes this proton to resonate at a relatively downfield chemical shift. The signal appears as a quartet due to coupling with the three neighboring methyl protons (n+1 rule, 3+1=4).

-

Acetyl Methyl Protons (δ ~2.1 ppm): The three protons of the acetyl methyl group are chemically equivalent and have no adjacent protons to couple with, resulting in a singlet. Their proximity to the electron-withdrawing carbonyl group shifts their signal downfield compared to a typical alkane methyl group.

-

Methyl Protons (δ ~1.5 ppm): These three protons are on the methyl group attached to the methine carbon. They are coupled to the single methine proton, resulting in a doublet (n+1 rule, 1+1=2).

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Carbonyl carbon (C=O) |

| ~142 | Aromatic carbon (quaternary, C-CH) |

| ~128.5 | Aromatic carbons (ortho and para CH) |

| ~127.5 | Aromatic carbon (meta CH) |

| ~126 | Aromatic carbon (ipso) |

| ~72 | Methine carbon (-CH-) |

| ~22 | Acetyl methyl carbon (-COCH₃) |

| ~21 | Methyl carbon (-CHCH₃) |

Interpretation:

-

Carbonyl Carbon (δ ~170 ppm): The carbon of the carbonyl group is highly deshielded due to the double bond to an electronegative oxygen atom, causing it to appear at the lowest field.

-